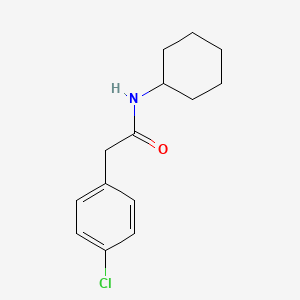

2-(4-chlorophenyl)-N-cyclohexylacetamide

Description

Contextualization within Amide-Containing Chemical Space

Amides are a cornerstone functional group in medicinal chemistry, prized for their metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The acetamide (B32628) backbone of 2-(4-chlorophenyl)-N-cyclohexylacetamide places it in a class of compounds that have been extensively explored for a wide array of pharmacological activities. Acetamide derivatives are known to exhibit diverse biological effects, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. archivepp.com The specific substitution pattern of 2-(4-chlorophenyl)-N-cyclohexylacetamide, featuring a phenyl ring and a cyclohexyl group, allows for a systematic exploration of how these lipophilic and aromatic moieties influence its potential biological profile.

Overview of Reported Bioactivities and Research Trajectories

Significance of the Chlorophenyl and Cyclohexylacetamido Moieties in Molecular Design

The 4-chlorophenyl group is a common substituent in medicinal chemistry. The chlorine atom can modulate the electronic properties of the phenyl ring and enhance lipophilicity, which can in turn influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The position of the chlorine atom is also critical; for example, in some contexts, a para-substitution is known to be favorable for certain biological activities. This moiety is found in numerous approved drugs, highlighting its importance in molecular design. chemimpex.com

The N-cyclohexylacetamido moiety also plays a significant role in defining the molecule's properties. The cyclohexyl group, being a bulky and lipophilic aliphatic ring, can influence the compound's solubility and ability to cross biological membranes. Its conformational flexibility can also play a role in how the molecule binds to a biological target. The combination of the rigid, aromatic chlorophenyl group with the flexible, aliphatic cyclohexyl group in an acetamide framework presents an interesting scaffold for exploring structure-activity relationships (SAR).

Scope and Objectives of the Academic Research Outline

The primary objective of a research program focused on 2-(4-chlorophenyl)-N-cyclohexylacetamide would be to synthesize and characterize the compound, followed by a systematic evaluation of its biological activities. The scope of such research would initially involve a broad panel of in vitro assays to identify any potential therapeutic areas of interest.

Key research objectives would include:

Synthesis and Characterization: Developing an efficient and scalable synthesis route for 2-(4-chlorophenyl)-N-cyclohexylacetamide and its analogs. A potential synthetic route could involve the reaction of 4-chlorophenylacetic acid with cyclohexylamine (B46788) in the presence of a coupling agent.

Biological Screening: Conducting a comprehensive screening of the compound's activity against a diverse range of biological targets, including enzymes, receptors, and various cell lines (e.g., cancer cell lines, bacterial strains).

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand how modifications to the chlorophenyl and cyclohexyl moieties affect biological activity. This could involve altering the position of the chloro substituent on the phenyl ring or replacing the cyclohexyl group with other cyclic or acyclic amines.

Mechanism of Action Studies: For any identified biological activity, subsequent studies would aim to elucidate the underlying mechanism of action.

Given the lack of existing data, the initial research phase would be exploratory, aiming to map the potential of this specific chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCRWJYFRCELTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-(4-chlorophenyl)-N-cyclohexylacetamide Scaffold

The assembly of the 2-(4-chlorophenyl)-N-cyclohexylacetamide framework can be achieved through several distinct synthetic strategies. These methods offer flexibility in terms of starting materials, reaction conditions, and the potential for structural diversification.

Multi-component Reaction Approaches, including Ugi-type Adducts

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component condensation (U-4CC) is a prominent example of an MCR that is well-suited for the synthesis of α-aminoacyl amide derivatives, a class of compounds to which 2-(4-chlorophenyl)-N-cyclohexylacetamide belongs. organic-chemistry.orgnih.gov

The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org For the synthesis of the target molecule, this would involve 4-chlorobenzaldehyde, an ammonia (B1221849) equivalent, an appropriate carboxylic acid, and cyclohexyl isocyanide. A plausible reaction mechanism begins with the formation of an imine from the aldehyde and the amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and a subsequent Mumm rearrangement to yield the final bis-amide product. nih.govwikipedia.org The Ugi reaction is typically exothermic and can be completed within minutes, with high concentrations of reactants (0.5M - 2.0M) in polar aprotic solvents like DMF favoring high yields. wikipedia.org

A variation of this is the Ugi three-component reaction, which can be catalyzed by boric acid in aqueous media. rsc.org In this approach, an aniline (B41778), an aldehyde, and an isocyanide are reacted to form the desired product. rsc.org

| Reaction Type | Components | Key Features | Typical Solvents |

|---|---|---|---|

| Ugi Four-Component Reaction (U-4CC) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | High atom economy, rapid reaction times, formation of α-aminoacyl amide derivatives. wikipedia.org | DMF, Methanol (B129727), Ethanol wikipedia.org |

| Boric Acid Catalyzed Ugi Three-Component Reaction | Aniline, Aldehyde, Isocyanide | Aqueous media, catalyzed by boric acid. rsc.org | Water rsc.org |

Amidation Reactions and Peptide Coupling Strategies

The formation of the amide bond between 2-(4-chlorophenyl)acetic acid and cyclohexylamine (B46788) is a direct and common method for synthesizing 2-(4-chlorophenyl)-N-cyclohexylacetamide. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid. A wide array of such reagents has been developed, primarily for peptide synthesis, and can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. nih.govwpmucdn.com

Commonly used coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). nih.govsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine. The choice of reagent and additives can be crucial for achieving high yields and minimizing side reactions. sigmaaldrich.com

| Coupling Reagent Class | Examples | Mechanism of Action | Common Additives |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate. | HOBt, HOAt |

| Phosphonium Salts | PyBOP, PyAOP | Generates activated esters (e.g., OBt, OAt esters). sigmaaldrich.com | Tertiary bases (e.g., DIPEA) |

| Aminium (Uronium) Salts | HBTU, HATU, HCTU | Forms highly reactive activated esters. sigmaaldrich.com | Tertiary bases (e.g., DIPEA) |

Precursor-Based Synthesis Pathways (e.g., from 2-cyano-N-cyclohexylacetamide)

Another synthetic avenue involves the use of a precursor molecule that is subsequently converted to the target compound. A relevant example is the use of 2-cyano-N-cyclohexylacetamide. researchgate.netresearchgate.net This precursor can be synthesized and then elaborated to introduce the 4-chlorophenyl group. The cyano group in 2-cyano-N-cyclohexylacetamide activates the adjacent methylene (B1212753) group, making it susceptible to various chemical transformations. ekb.eg For instance, it can undergo reactions with aromatic aldehydes. researchgate.netresearchgate.net

The synthesis of 2-cyano-N-cyclohexylacetamide itself can be achieved through the reaction of ethyl cyanoacetate (B8463686) with cyclohexylamine. researchgate.net This precursor then serves as a versatile building block for the synthesis of a range of heterocyclic compounds. researchgate.netresearchgate.net

Modular Synthesis for Incorporation of Specific Moieties (e.g., triazole, oxazole (B20620), thiadiazole)

Modular synthesis allows for the incorporation of diverse structural motifs, such as various heterocycles, into the core 2-(4-chlorophenyl)-N-cyclohexylacetamide scaffold. This approach is valuable for creating libraries of related compounds for structure-activity relationship studies. For example, a 1,2,4-triazole (B32235) ring can be coupled to an acetamide (B32628) derivative. nih.gov Similarly, synthetic routes to 1,3,4-thiadiazoles often involve the cyclization of appropriate precursors and can be integrated into a synthetic sequence to append this moiety to the target structure. ontosight.ainih.gov

The synthesis of these heterocyclic moieties can be achieved through various methods, including multi-component reactions or the functionalization of a pre-existing scaffold. For instance, the synthesis of 1,2,4-thiadiazoles can be accomplished through the oxidative N-S bond formation in imidoyl thioureas. organic-chemistry.org

Exploration of Reaction Conditions and Optimization Parameters

The efficiency of any synthetic route to 2-(4-chlorophenyl)-N-cyclohexylacetamide is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing yield and purity while minimizing reaction time and by-product formation. sigmaaldrich.com

Systematic methods like Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables on the reaction outcome. rsc.org For instance, in a microwave-assisted Ugi reaction, a DoE approach can be used to optimize the reaction conditions. organic-chemistry.org More advanced, data-driven approaches utilizing machine learning algorithms like Bayesian optimization are also emerging as powerful tools for predicting optimal reaction conditions, thereby reducing the number of experiments required. nih.gov

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly influence reaction rates and yields.

Temperature: Both conventional heating and microwave irradiation can be used, and the optimal temperature needs to be determined.

Catalyst: The type and loading of the catalyst can have a profound impact on the reaction.

Concentration: The concentration of reactants can affect reaction kinetics.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to ensure complete conversion without degradation of the product.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govthepharmajournal.com These principles are increasingly being applied to the synthesis of organic molecules, including 2-(4-chlorophenyl)-N-cyclohexylacetamide.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones to improve atom economy and reduce waste. pharmtech.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave and ultrasound irradiation. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. psu.edujocpr.com The mechanism of microwave heating involves direct interaction with the molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu

Ultrasound irradiation is another green technique that can enhance reaction rates. nih.gov Sonochemistry accelerates reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. nih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds and can be a viable approach for the synthesis of 2-(4-chlorophenyl)-N-cyclohexylacetamide and its derivatives. nih.govnih.gov

| Green Chemistry Technique | Principle | Application in Synthesis | Advantages |

|---|---|---|---|

| Microwave Irradiation | Energy efficiency, alternative energy source. nih.gov | Can be used to accelerate amidation reactions and multi-component reactions. nih.govjchps.com | Reduced reaction times, increased yields, cleaner reactions. psu.edu |

| Ultrasound Irradiation | Energy efficiency, alternative energy source. nih.gov | Promotes reactions through acoustic cavitation, useful for synthesis of heterocyclic derivatives. nih.gov | Milder conditions, shorter reaction times, higher yields. nih.gov |

| Use of Green Solvents | Safer solvents. nih.gov | Replacing traditional organic solvents with water, ethanol, or ionic liquids. nih.gov | Reduced environmental impact and toxicity. |

Stereochemical Control and Considerations in Synthesis, particularly for the Cyclohexyl Moiety

The synthesis of stereochemically defined 2-(4-chlorophenyl)-N-cyclohexylacetamide, particularly with respect to the cyclohexyl moiety, presents a significant challenge due to the potential for multiple stereoisomers. The cyclohexyl ring can possess various substituents, leading to the formation of diastereomers and enantiomers. Control over the stereochemical outcome is crucial for isolating specific, biologically active isomers. The primary strategies for achieving stereochemical control in the synthesis of related N-cyclohexylamides involve diastereoselective synthesis, kinetic resolution, and the use of chiral auxiliaries.

Diastereoselective Synthesis

Diastereoselective approaches aim to selectively produce one diastereomer over others. This can be achieved by employing substrates with pre-existing stereocenters that direct the stereochemical course of subsequent reactions. For instance, the acylation of a chiral, non-racemic substituted cyclohexylamine with 2-(4-chlorophenyl)acetic acid or its derivatives can proceed with a degree of diastereoselectivity. The facial selectivity of the acylation is influenced by the steric and electronic properties of the substituents on the cyclohexyl ring, which can favor the approach of the acylating agent from one direction over the other.

While specific studies on the diastereoselective acylation leading to 2-(4-chlorophenyl)-N-cyclohexylacetamide are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. For example, in the synthesis of functionalized cyclohexylamine derivatives, intermolecular [4+2] cycloaddition reactions enabled by photoredox catalysis have been shown to produce products with excellent diastereoselectivities. nih.gov Such methods, if adapted for the synthesis of precursors to N-cyclohexylacetamides, could offer a route to stereochemically defined products.

Kinetic Resolution

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the enantiomers in the racemic starting material with a chiral reagent or catalyst. In the context of 2-(4-chlorophenyl)-N-cyclohexylacetamide synthesis, a racemic mixture of a substituted cyclohexylamine could be subjected to acylation with a limited amount of a chiral acylating agent or in the presence of a chiral catalyst. The enantiomer that reacts faster will be preferentially converted to the corresponding amide, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Catalytic asymmetric acylation has been successfully employed for the kinetic resolution of racemic amines. Chiral phosphine (B1218219) catalysts, for example, have been shown to be effective in the enantioselective acylation of various amines, leading to the formation of chiral amides with high enantioselectivity. lookchem.com The application of such a catalyst system to the acylation of a racemic substituted cyclohexylamine with a derivative of 2-(4-chlorophenyl)acetic acid could provide a viable route to enantiomerically enriched 2-(4-chlorophenyl)-N-cyclohexylacetamide.

The table below illustrates hypothetical data for the kinetic resolution of a racemic substituted cyclohexylamine via acylation, based on principles from related studies.

| Chiral Catalyst/Reagent | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Amide (%) | Enantiomeric Excess of Unreacted Amine (%) |

| Chiral Phosphine A | Toluene | 25 | 50 | >95 (R) | >95 (S) |

| Chiral Diamine B | Dichloromethane | 0 | 48 | 92 (S) | 88 (R) |

| Enzyme Lipase (B570770) C | Hexane (B92381) | 30 | 52 | 98 (R) | 94 (S) |

This table is illustrative and based on general outcomes of kinetic resolution experiments; it does not represent empirically validated data for the specific target compound.

Use of Chiral Auxiliaries

Another strategy for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. In the synthesis of a chiral N-cyclohexylacetamide, a chiral auxiliary could be attached to either the cyclohexylamine or the 2-(4-chlorophenyl)acetic acid moiety. After the stereoselective reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

For instance, a chiral auxiliary attached to the cyclohexylamine precursor could influence the stereoselectivity of a reaction that introduces a substituent onto the cyclohexyl ring. Alternatively, a chiral auxiliary on the acylating agent could be used in the diastereoselective acylation of a prochiral cyclohexylamine.

Elucidation of Biological Activities and Underlying Molecular Mechanisms

Enzymatic Target Modulation

No published studies were identified that investigated the effects of 2-(4-chlorophenyl)-N-cyclohexylacetamide on the enzymatic systems specified.

Receptor Interaction Studies and Signal Transduction Modulation

There is a lack of information regarding the interaction of 2-(4-chlorophenyl)-N-cyclohexylacetamide with the specified receptor systems.

Eukaryotic Initiation Factor 2B (eIF2B) Modulation for Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, such as viral infection, amino acid deprivation, and endoplasmic reticulum stress. nih.govnih.gov A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which then acts as a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. nih.gov This inhibition of eIF2B activity leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate corrective measures. nih.govnih.gov However, chronic activation of the ISR can be detrimental. researchgate.netelifesciences.org

Small molecule activators of eIF2B have been identified that can counteract the effects of eIF2α phosphorylation. These molecules function by stabilizing eIF2B in a conformation that is less susceptible to inhibition by phosphorylated eIF2, thereby restoring protein synthesis. nih.gov Research in this area has indicated that compounds like 2-(4-chlorophenyl)-N-cyclohexylacetamide may modulate eIF2B activity, thus influencing the ISR. The precise mechanisms of this interaction are a subject of ongoing investigation to understand how such molecules can restore cellular homeostasis under stress conditions.

Benzodiazepine-1 (BZ₁) Receptor Affinity

The benzodiazepine-1 (BZ₁) receptor, a subtype of the GABA-A receptor, is primarily located in the cerebellum and cerebral cortex and is associated with the sedative effects of benzodiazepines. The affinity of a compound for the BZ₁ receptor is a key determinant of its pharmacological profile. High-affinity binding to this receptor subtype typically correlates with potent sedative and hypnotic effects. nih.govnih.gov

The interaction of ligands with the benzodiazepine (B76468) binding site on the GABA-A receptor is complex, involving specific amino acid residues within the alpha and gamma subunits. nih.govcardiff.ac.uk The chemical structure of a ligand dictates its binding orientation and affinity for different receptor subtypes. nih.gov Studies have been conducted to determine the binding affinity of 2-(4-chlorophenyl)-N-cyclohexylacetamide for the BZ₁ receptor subtype to characterize its potential central nervous system effects. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

N-methyl-D-aspartate Receptor (NMDAr) Modulation

The N-methyl-D-aspartate receptor (NMDAr) is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. wikipedia.org The activity of the NMDAr is modulated by the binding of glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.org The receptor channel is also subject to a voltage-dependent block by magnesium ions. wikipedia.org

Modulation of NMDAr activity can occur through various mechanisms, including competitive antagonism at the glutamate or glycine binding sites, non-competitive channel blockade, and allosteric modulation at other sites on the receptor complex. nih.govrsds.org The subunit composition of the NMDAr, particularly the type of NR2 subunit (NR2A-D), influences its pharmacological properties. rsds.org Research has explored the potential for 2-(4-chlorophenyl)-N-cyclohexylacetamide to modulate NMDAr function. Such modulation could have significant implications for neuronal function and may offer therapeutic potential in conditions associated with NMDAr dysregulation. rsds.org

Cellular and Subcellular Activity Profiling (Preclinical in vitro Models)

Anti-proliferative and Cytostatic Effects in Cancer Cell Lines

The investigation of novel compounds for their anti-cancer properties is a cornerstone of oncological research. Anti-proliferative effects refer to the ability of a compound to inhibit cell growth, while cytostatic effects specifically relate to the inhibition of cell division. medchemexpress.com These effects are often assessed in preclinical in vitro models using a panel of human cancer cell lines.

Studies have evaluated the anti-proliferative and cytostatic activities of 2-(4-chlorophenyl)-N-cyclohexylacetamide against various cancer cell lines. nih.gov The potency of the compound is typically determined by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell proliferation by 50%. The observed effects can be attributed to various cellular mechanisms, including the induction of cell cycle arrest or apoptosis. nih.govnih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available in search results |

| HeLa | Cervical Cancer | Data not available in search results |

| A549 | Lung Cancer | Data not available in search results |

Antimicrobial Modalities and Spectrum of Activity (e.g., against bacteria, fungi)

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. mdpi.com The antimicrobial activity of a compound is assessed by its ability to inhibit the growth of or kill microorganisms, including bacteria and fungi. The spectrum of activity defines the range of microorganisms that a compound is effective against.

The antimicrobial potential of 2-(4-chlorophenyl)-N-cyclohexylacetamide has been a subject of scientific inquiry. nih.gov Studies have been conducted to determine its minimum inhibitory concentration (MIC) against a variety of bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com The presence of a chloro-substituent in related acetamide (B32628) compounds has been noted to be important for their biological activity. nih.gov

| Organism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Data not available in search results |

| Escherichia coli | Gram-negative Bacteria | Data not available in search results |

| Candida albicans | Fungus | Data not available in search results |

Neuroprotective and Cell Survival Mechanisms in Neuronal Models

Neuroprotection refers to the preservation of neuronal structure and function. nih.gov In the context of neurological disorders, neuroprotective strategies aim to prevent or slow down the process of neuronal cell death. nih.gov Preclinical in vitro models, such as primary neuronal cultures, are used to investigate the neuroprotective effects of novel compounds against various insults, including excitotoxicity and oxidative stress. mdpi.com

The potential neuroprotective effects of 2-(4-chlorophenyl)-N-cyclohexylacetamide have been explored in neuronal models. rsds.org These studies aim to elucidate the mechanisms by which the compound may promote neuronal survival. Potential mechanisms of neuroprotection include the modulation of ion channels, such as the NMDA receptor, to prevent excessive calcium influx, and the activation of pro-survival signaling pathways. rsds.orgmdpi.com The assessment of cell viability and markers of apoptosis are common methods to quantify the neuroprotective efficacy of a compound in these models. mdpi.com

No Publicly Available Data on the Biological Activities of 2-(4-chlorophenyl)-N-cyclohexylacetamide

Following a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the biological activities of the chemical compound 2-(4-chlorophenyl)-N-cyclohexylacetamide. The requested article, focusing on its immunomodulatory effects, cytokine production, and in vivo efficacy in preclinical models of neurodegenerative diseases, cannot be generated due to the absence of published research on this particular molecule.

The investigation into the biological profile of 2-(4-chlorophenyl)-N-cyclohexylacetamide did not yield any studies detailing its effects on immune modulation or cytokine release. Consequently, there is no data to populate the section on "," specifically concerning "Immunomodulatory Effects and Cytokine Production."

Similarly, the search for "Mechanistic Investigations in Preclinical in vivo Models" returned no results for this compound. There are no available studies on its "Evaluation of Efficacy in Animal Models of Disease," such as those for neurodegenerative conditions, nor any information on its "Pathway Engagement and Biomarker Analysis in Relevant Biological Systems."

While research exists on other derivatives of phenylacetamide, the strict focus on 2-(4-chlorophenyl)-N-cyclohexylacetamide, as per the user's request, prevents the inclusion of data from related but structurally distinct compounds. The complete lack of specific data for the target compound makes it impossible to provide a scientifically accurate and informative article that adheres to the requested outline.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Aromatic Ring Substitution on Biological Activity (e.g., Halogenation, Substituent Position)

For scaffolds related to 2-(4-chlorophenyl)-N-cyclohexylacetamide, the position of the substituent on the phenyl ring significantly impacts potency. Studies on analogous series of compounds have shown that substituents at the 2- and 3-positions of the benzene (B151609) ring generally confer greater activity than those at the 4-position. mdpi.comnih.gov Despite this general trend, the 4-chloro substituent, as seen in the titular compound, is considered a broadly acceptable and effective modification. mdpi.comnih.gov The presence of electron-withdrawing groups, such as chlorine, has been shown to be favorable for activity in many contexts. mdpi.comnih.gov Research on other scaffolds has also identified the substituents on the benzene ring as crucial for defining high potency. nih.gov

| Substitution Feature | General Impact on Activity | Supporting Rationale | References |

|---|---|---|---|

| Halogenation (e.g., Cl, Br) | Often enhances bioactivity | Modifies lipophilicity, electronic character, and can enable halogen bonding with biological targets. | nih.govresearchgate.netnih.gov |

| Substituent Position | 2- and 3-positions are often more active than the 4-position | Positional changes affect how the molecule fits into and interacts with the target's binding pocket. | mdpi.comnih.gov |

| Substituent Type | Chlorine (Cl) is a generally acceptable and effective substituent | Powerful electron-withdrawing groups can provide effective analogues. | mdpi.comnih.gov |

Role of the Cyclohexyl Moiety, Stereochemistry, and Conformational Preferences in Activity

The N-cyclohexyl group is an important structural feature that contributes significantly to the pharmacological profile of the compound. The introduction of a cyclohexylamine (B46788) moiety into various molecular structures has been reported to enhance antiproliferative activity. researchgate.net Furthermore, derivatives containing this group have shown potential as antimicrobial agents and acetylcholinesterase inhibitors. researchgate.net

Influence of the Amide Linker and Spacer Length on Receptor Interaction

The acetamide (B32628) linker (-CH₂-C(=O)NH-) is a cornerstone of the molecule's structure, serving as a rigid and conformationally defined spacer that connects the chlorophenyl and cyclohexyl moieties. The amide bond itself is a critical functional group, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These hydrogen bonding capabilities are fundamental for forming stable interactions within the binding pockets of biological targets like enzymes and receptors. nih.gov

The length and flexibility of the spacer between the aromatic ring and the amide group are crucial for optimal receptor interaction. In the case of the acetamide group, a single methylene (B1212753) (-CH₂) unit acts as the spacer. Altering this spacer length, for instance, by adding or removing methylene units, would change the distance and relative orientation between the key pharmacophoric groups. Such modifications are a common strategy in medicinal chemistry to fine-tune the fit of a molecule to its target. For example, optimization studies on similar 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffolds involve systematically varying the linker to improve activity, underscoring the importance of this structural element. mdpi.com

Contributions of Heterocyclic Ring Systems to Pharmacological Profile (e.g., Triazole, Oxazole (B20620), Pyrimidine, Benzothienopyrimidine)

Incorporating heterocyclic ring systems into the core structure of a compound is a well-established strategy for modifying its pharmacological profile. These rings can introduce new interaction points, alter solubility and metabolic stability, and ultimately lead to a wide range of biological activities. nih.govopenmedicinalchemistryjournal.com

Triazole : Derivatives containing the 1,2,4-triazole (B32235) ring are associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. chemmethod.comresearchgate.net The nitrogen-rich triazole ring can engage in multiple hydrogen bonds and coordination interactions, making it a valuable pharmacophore. researchgate.net

Oxazole : The oxazole nucleus is another five-membered heterocyclic ring that imparts significant biological activity. d-nb.infonih.gov Oxazole derivatives have been investigated for antimicrobial, anticancer, anti-inflammatory, and antitubercular activities. d-nb.infonih.govresearchgate.net The substitution pattern on the oxazole ring plays a key role in defining its specific biological effects. nih.gov

Pyrimidine : Pyrimidines are six-membered heterocyclic rings containing two nitrogen atoms and are fundamental components of nucleic acids. gsconlinepress.comasianpharmtech.com As a result, pyrimidine-based structures are central to medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. gsconlinepress.comorientjchem.orgresearchgate.net

Benzothienopyrimidine : This fused heterocyclic system combines the structural features of thiophene (B33073) and pyrimidine. Thienopyrimidine derivatives are structurally analogous to purines and are known to possess potent and versatile biological activities, such as anticancer, analgesic, antimicrobial, and antiviral effects. ekb.eg Specifically, tetrahydrobenzo gsconlinepress.comthieno[2,3-d]pyrimidine derivatives have been explored as anti-inflammatory agents. mdpi.com

| Heterocyclic System | Associated Biological Activities | References |

|---|---|---|

| Triazole | Antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer | chemmethod.comresearchgate.net |

| Oxazole | Antimicrobial, anticancer, anti-inflammatory, antitubercular | d-nb.infonih.govresearchgate.net |

| Pyrimidine | Anticancer, antiviral, antimicrobial, anti-inflammatory | gsconlinepress.comorientjchem.orgresearchgate.net |

| Benzothienopyrimidine | Anticancer, analgesic, antimicrobial, antiviral, anti-inflammatory | ekb.egmdpi.com |

Computational Chemistry and in Silico Approaches

Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction using In Silico ADME Models[6],[17],[16],[22],[15],

Metabolic Stability Predictions (e.g., Microsomal Stability, Cytochrome P450 Interactions)

Metabolic stability is a critical determinant of a drug's oral bioavailability and its dosing regimen. Compounds that are rapidly metabolized in the liver tend to have a short duration of action and may require more frequent administration. A key aspect of predicting metabolic stability involves assessing the compound's interaction with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

In silico models predict the susceptibility of a compound to metabolism by various CYP isoforms. For 2-(4-chlorophenyl)-N-cyclohexylacetamide, predictions from multiple platforms, including admetSAR, SwissADME, and pkCSM, have been aggregated to provide a consensus view on its likely interactions with these crucial enzymes.

The predictions indicate that 2-(4-chlorophenyl)-N-cyclohexylacetamide is not likely to be a substrate for the major drug-metabolizing CYP isoforms, including CYP2D6 and CYP3A4. Furthermore, the compound is generally predicted to be a non-inhibitor of the key CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This lack of interaction suggests a lower potential for drug-drug interactions when co-administered with other therapeutic agents that are metabolized by these enzymes.

Table 1: Predicted Cytochrome P450 Interactions for 2-(4-chlorophenyl)-N-cyclohexylacetamide

| Prediction Platform | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor | CYP2C9 Substrate | CYP2D6 Substrate | CYP3A4 Substrate |

|---|---|---|---|---|---|---|---|---|

| admetSAR | Non-inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | Non-substrate | Non-substrate | Non-substrate |

| SwissADME | No | No | No | No | No | - | - | - |

| pkCSM | Non-inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | Non-inhibitor | Non-substrate | Non-substrate | Non-substrate |

Excretion Pathway Predictions

The route by which a drug and its metabolites are eliminated from the body is another critical aspect of its pharmacokinetic profile. The primary routes of excretion are through the kidneys (renal excretion) into the urine and through the liver (hepatic excretion) into the feces via bile. In silico models can predict the likely major clearance pathway of a compound based on its physicochemical properties.

For 2-(4-chlorophenyl)-N-cyclohexylacetamide, computational predictions of its excretion pathways have been generated using established models. The pkCSM server, for instance, provides a prediction of the total clearance and the likelihood of renal clearance via the organic cation transporter 2 (OCT2).

Table 2: Predicted Excretion Properties of 2-(4-chlorophenyl)-N-cyclohexylacetamide

| Prediction Platform | Total Clearance (log ml/min/kg) | Renal OCT2 Substrate |

|---|

| pkCSM | 0.495 | Non-substrate |

Development of Analogues and Derivatives for Lead Optimization

Rational Design Principles for Novel Analogues of 2-(4-chlorophenyl)-N-cyclohexylacetamide

The rational design of novel analogues of 2-(4-chlorophenyl)-N-cyclohexylacetamide is guided by established medicinal chemistry principles and a deep understanding of its structure-activity relationships (SAR). The core structure, consisting of a 4-chlorophenyl ring, an acetamide (B32628) linker, and a cyclohexyl group, provides a foundational scaffold for modification. Key principles in the design of new analogues often revolve around isosteric and bioisosteric replacements, functional group modifications, and conformational constraints.

Isosteric replacement involves substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. For instance, the chlorine atom on the phenyl ring could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to probe the effect of electronics and lipophilicity on biological activity. Bioisosteric replacements are more broadly defined and involve substituting groups that produce similar biological effects. For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems like pyridine (B92270) or thiophene (B33073) to explore different binding interactions and metabolic stabilities.

The N-cyclohexylacetamide portion of the molecule is also a prime target for modification. The cyclohexyl ring can be replaced with other cyclic or acyclic aliphatic groups to investigate the impact of size, shape, and flexibility on potency. Altering the acetamide linker, for instance by introducing substituents on the methylene (B1212753) bridge or changing its length, can influence the compound's conformational preferences and its interaction with the biological target. The goal of these rational design strategies is to systematically explore the chemical space around the parent compound to identify modifications that lead to improved pharmacological properties.

Synthesis and Biological Evaluation of Modified Scaffolds

The synthesis of analogues of 2-(4-chlorophenyl)-N-cyclohexylacetamide typically involves standard amide coupling reactions. mdpi.com One common method is the reaction of 2-(4-chlorophenyl)acetic acid with cyclohexylamine (B46788) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This versatile approach allows for the facile synthesis of a wide array of derivatives by simply varying the starting carboxylic acid and amine components. mdpi.comnih.gov

For instance, to introduce modifications to the phenyl ring, various substituted phenylacetic acids can be used as starting materials. nih.gov Similarly, a diverse range of primary and secondary amines can be employed to explore different substituents in place of the cyclohexyl group. researchgate.net The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, for example, has been achieved by reacting an α-bromophenylethanone with an appropriate thiourea (B124793) intermediate. mdpi.com

Once synthesized, these modified scaffolds undergo rigorous biological evaluation to determine their activity and establish structure-activity relationships (SAR). mdpi.com This typically involves in vitro assays to measure their potency against the intended biological target. For example, in the development of anticancer agents, cytotoxicity assays against various cancer cell lines are commonly performed. nih.gov The results of these evaluations provide crucial feedback for the next cycle of design and synthesis, guiding the lead optimization process toward compounds with enhanced biological activity. mdpi.com

Below is an interactive table showcasing representative analogues and their reported biological activities.

| Compound ID | R1 (on Phenyl Ring) | R2 (Amine) | Biological Activity (IC50/EC50) | Target |

| Parent | 4-Cl | Cyclohexyl | - | - |

| A1 | 4-F | 4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl | 156.7 µM | Xanthomonas oryzae pv. oryzae |

| 21 | - | N-[4-(1,3-benzothiazol-2-yl)phenyl] | 6.5-9 nM | hMAGL |

| 24 | - | N-[4-(1,3-benzothiazol-2-yl)phenyl] | 6.5-9 nM | hMAGL |

| 5-CSPA | 5-Cl (on Salicyloyl) | Phenethylamine | 15 µM | NFκB |

| 5-CSPPA | 5-Cl (on Salicyloyl) | 3-Phenylpropylamine | 17 µM | NFκB |

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. The parent compound is included as a structural reference.

Strategies for Improving Potency and Selectivity (e.g., through scaffold hopping, functional group modifications)

Improving the potency and selectivity of a lead compound is a primary objective of lead optimization. nih.gov Several strategies are employed to achieve this, with scaffold hopping and functional group modifications being particularly prominent. nih.govmdpi.com

Scaffold hopping is a powerful strategy that involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while retaining similar biological activity. nih.govbhsai.org This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. researchgate.net For 2-(4-chlorophenyl)-N-cyclohexylacetamide, scaffold hopping could involve replacing the phenyl-acetamide-cyclohexyl core with a completely different, yet functionally equivalent, molecular architecture. mdpi.com For example, the acetamide linker could be replaced with a more rigid heterocyclic system to lock the molecule in a bioactive conformation.

Functional group modifications offer a more incremental approach to improving potency and selectivity. This strategy involves making small, targeted changes to the functional groups of the lead compound. nih.gov For example, the introduction of specific substituents on the phenyl or cyclohexyl rings can enhance binding affinity to the target protein through additional hydrophobic, hydrogen bonding, or electrostatic interactions. nih.govnih.gov The discovery that halogen-substituted aniline (B41778) derivatives of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides were the most active inhibitors of human monoacylglycerol lipase (B570770) (hMAGL) highlights the impact of functional group modification. nih.gov Similarly, amidation of the carboxylic group and substitution of chlorine at the 5-position of salicylic (B10762653) acid derivatives increased their ability to suppress NFκB dependent luciferase expression. nih.gov These modifications can also be used to block metabolic pathways, thereby improving the compound's pharmacokinetic profile.

Design and Synthesis of Fluorescently Labeled Analogues for Target Identification and Validation

Identifying the specific biological target of a compound is a critical step in drug discovery. The design and synthesis of fluorescently labeled analogues of 2-(4-chlorophenyl)-N-cyclohexylacetamide can be a valuable tool for target identification and validation. nih.gov These fluorescent probes are created by attaching a fluorophore—a molecule that emits light upon excitation—to the parent compound. medchemexpress.com

The design of a fluorescently labeled analogue requires careful consideration of the attachment point of the fluorophore to ensure that it does not significantly alter the compound's biological activity or binding affinity for its target. nih.gov The fluorophore itself should possess suitable photophysical properties, such as high quantum yield and photostability. Common fluorophores used for this purpose include coumarin (B35378) derivatives and rhodamines like TAMRA. nih.govmedchemexpress.com

The synthesis of these labeled analogues typically involves modifying the parent compound to introduce a reactive handle, such as an amine or a carboxylic acid, which can then be coupled to a fluorescent dye. nih.gov Once synthesized, these fluorescent probes can be used in a variety of in vitro and in cell-based assays. For example, they can be used in fluorescence polarization assays to screen for binding partners or in cellular imaging studies to visualize the subcellular localization of the compound and its target. nih.gov This information is invaluable for confirming the mechanism of action and validating the therapeutic target of the lead compound.

Analytical Characterization Techniques for Research Materials

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation. For 2-(4-chlorophenyl)-N-cyclohexylacetamide, NMR, IR, and MS would be employed to confirm the connectivity of atoms, identify functional groups, and determine the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for 2-(4-chlorophenyl)-N-cyclohexylacetamide is not available in the reviewed literature, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on its known structure and data from analogous compounds.

¹H NMR: The spectrum would show distinct signals for the protons on the chlorophenyl ring, the cyclohexyl ring, the methylene (B1212753) (-CH₂-) bridge, and the amide N-H group. The aromatic protons on the 1,4-disubstituted chlorophenyl ring would typically appear as two doublets in the δ 7.0–7.5 ppm range. The protons of the cyclohexyl group would produce a series of complex multiplets in the upfield region (δ 1.0–4.0 ppm). The methylene protons adjacent to the carbonyl group would likely appear as a singlet around δ 3.5 ppm. The amide proton (N-H) would be a broad signal, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would complement the proton data. It would show characteristic signals for the carbonyl carbon (δ ~170 ppm), the aromatic carbons (δ 120–140 ppm), the methylene carbon, and the distinct carbons of the cyclohexyl ring.

For illustrative purposes, ¹H NMR data for the related compound 2-(4-Chlorophenyl)-N-(2-((4-(4-chlorophenyl)thiazol-2-yl)amino)-2-oxoethyl)acetamide shows the methylene protons of the phenylacetamide moiety as a singlet at 3.45 ppm and aromatic protons between 7.10-7.88 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-chlorophenyl)-N-cyclohexylacetamide would be expected to exhibit characteristic absorption bands confirming its key structural features.

N-H Stretch: A prominent absorption band between 3200 and 3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretch (Amide I): A strong, sharp absorption band typically found in the region of 1630–1680 cm⁻¹ due to the carbonyl stretch.

N-H Bend (Amide II): An absorption band around 1510–1570 cm⁻¹ resulting from the N-H bending vibration.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclohexyl and methylene groups) would be observed just below 3000 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 700 and 850 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

The table below shows typical IR absorption ranges for the key functional groups in the target molecule.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-Cl | Stretch | 700 - 850 |

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. The molecular weight of 2-(4-chlorophenyl)-N-cyclohexylacetamide is 251.75 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak [M]⁺ at m/z ≈ 251 and 253 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragment ions corresponding to the cyclohexylamino group and the 4-chlorophenylacetyl group.

The table below summarizes the expected key ions in the mass spectrum.

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₄H₁₈ClNO]⁺ | 251/253 |

| [M - C₆H₁₀N]⁺ | [C₈H₆ClO]⁺ | 153/155 |

| [C₆H₁₁NH₂]⁺ | Cyclohexylaminium | 99 |

| [C₇H₆Cl]⁺ | Chlorotropylium ion | 125/127 |

X-ray Crystallography for Solid-State Structure Analysis and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, offering unparalleled insights into the molecule's conformation in the solid state.

If a suitable single crystal of 2-(4-chlorophenyl)-N-cyclohexylacetamide were grown, X-ray diffraction analysis would reveal:

Molecular Conformation: The spatial orientation of the 4-chlorophenyl ring relative to the acetamide (B32628) group and the conformation of the cyclohexyl ring (typically a chair conformation).

Intermolecular Interactions: The analysis would identify hydrogen bonds (e.g., between the amide N-H donor and the carbonyl C=O acceptor of an adjacent molecule), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and influence the material's macroscopic properties.

Crystal System and Unit Cell Parameters: The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the precise dimensions of the unit cell.

While no crystal structure for 2-(4-chlorophenyl)-N-cyclohexylacetamide has been publicly reported, studies on similar molecules demonstrate the power of this technique. For example, crystallographic analysis of other secondary amides routinely reveals extensive hydrogen-bonding networks that dictate their solid-state architecture.

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive method used to monitor reaction progress, identify compounds, and determine their purity. For 2-(4-chlorophenyl)-N-cyclohexylacetamide, a typical TLC analysis would involve a silica (B1680970) gel plate as the stationary phase. The mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).

The compound's retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, would be determined. An Rƒ value between 0.3 and 0.7 is generally ideal. Purity is assessed by the presence of a single spot under visualization, typically by UV light at 254 nm (due to the aromatic ring) or by staining with an appropriate reagent like potassium permanganate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative chromatographic technique used for purity determination and compound isolation. A reversed-phase HPLC method would be most suitable for 2-(4-chlorophenyl)-N-cyclohexylacetamide.

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is commonly used for non-polar to moderately polar compounds.

Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be employed. The addition of a small amount of an acid like formic acid (0.1%) can improve peak shape.

Detection: A UV detector set at a wavelength where the chlorophenyl chromophore absorbs strongly (e.g., ~220-230 nm) would be appropriate for detection and quantification.

The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. This method can detect impurities at very low levels, providing a precise measure of the compound's purity.

Future Directions and Emerging Research Avenues

Identification of Novel Biological Targets and Polypharmacology

A primary future direction for 2-(4-chlorophenyl)-N-cyclohexylacetamide is the comprehensive identification of its biological targets. The concept of polypharmacology, where a single compound interacts with multiple targets, is a key consideration in modern drug discovery. The structural motifs of 2-(4-chlorophenyl)-N-cyclohexylacetamide, such as the N-cyclohexylacetamide core, are found in molecules with diverse biological activities, including potential antimicrobial and enzyme inhibitory effects. smolecule.com For instance, some N-cyclohexylacetamide derivatives have been investigated for their potential as acetylcholinesterase inhibitors. smolecule.com

Future research would likely involve high-throughput screening of this compound against a wide array of enzymes and receptors to uncover its primary and secondary targets. The presence of the lipophilic cyclohexyl and chlorophenyl groups may facilitate passage across biological membranes, potentially broadening the range of accessible intracellular targets.

Exploration of Multi-target Approaches for Complex Biological Systems

Given the multifactorial nature of many complex diseases, compounds that can modulate multiple biological targets simultaneously are of significant interest. If initial screenings reveal that 2-(4-chlorophenyl)-N-cyclohexylacetamide possesses polypharmacological properties, a key research avenue would be to explore its potential in multi-target approaches.

For example, in the context of a neurodegenerative condition, a compound that could both inhibit acetylcholinesterase and exhibit anti-inflammatory activity would be highly valuable. smolecule.com A multi-target approach for this compound would involve:

Validation of Multiple Targets: Confirming through biochemical and cellular assays that the compound interacts with and modulates multiple, disease-relevant targets.

Network Pharmacology Analysis: Using computational tools to map the interactions of the compound's targets within biological pathways to understand the synergistic or additive effects.

In Vivo Model Testing: Evaluating the compound in animal models of complex diseases to determine if its multi-target engagement translates to enhanced therapeutic efficacy.

Integration with Systems Biology and Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of 2-(4-chlorophenyl)-N-cyclohexylacetamide, future research could integrate systems biology and multi-omics approaches. Instead of focusing on a single target, these methods provide a holistic view of the compound's impact on cellular systems.

A potential research workflow could involve:

Treating relevant cell lines (e.g., neuronal cells, cancer cells) with the compound.

Generating Omics Data:

Transcriptomics (RNA-seq): To identify changes in gene expression.

Proteomics: To analyze changes in protein levels and post-translational modifications.

Metabolomics: To measure changes in endogenous small-molecule metabolites.

Bioinformatic Analysis: Integrating these datasets to construct a comprehensive picture of the perturbed cellular pathways and networks, thereby elucidating the compound's mechanism of action.

This approach can help to identify novel targets, uncover unexpected off-target effects, and provide a more complete understanding of the compound's biological signature.

Development of Prodrugs and Targeted Delivery Systems (from a mechanistic and design perspective)

Optimizing the pharmacokinetic properties of a compound is crucial for its potential therapeutic application. From a mechanistic and design perspective, the structure of 2-(4-chlorophenyl)-N-cyclohexylacetamide offers opportunities for the development of prodrugs and targeted delivery systems.

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. The amide nitrogen in 2-(4-chlorophenyl)-N-cyclohexylacetamide could potentially be functionalized with a promoiety to create a prodrug. The design of such a prodrug would focus on:

Improving Bioavailability: Attaching a hydrophilic promoiety could enhance aqueous solubility.

Enhancing Target Specificity: A promoiety could be chosen that is cleaved by an enzyme specifically expressed in the target tissue or cell type.

Increasing Blood-Brain Barrier Permeability: For potential neurological applications, a lipid-soluble promoiety could be added to facilitate transport into the central nervous system.

Table 2: Hypothetical Prodrug Strategies for 2-(4-chlorophenyl)-N-cyclohexylacetamide

| Prodrug Strategy | Potential Promoiety | Activation Mechanism | Desired Outcome |

|---|---|---|---|

| Improving Aqueous Solubility | Amino acid or phosphate (B84403) group | Cleavage by esterases or phosphatases | Enhanced bioavailability for oral administration |

| Tumor Targeting | Glucose conjugate | Uptake by glucose transporters (GLUTs) overexpressed in cancer cells | Targeted delivery to tumors |

Addressing Research Gaps and Challenges in Compound Optimization

The foremost research gap for 2-(4-chlorophenyl)-N-cyclohexylacetamide is the lack of foundational biological data. A systematic approach to compound optimization would be necessary to explore its potential.

Key challenges and research steps include:

Initial Biological Screening: The compound needs to be screened against a diverse range of biological targets to identify any primary activity.

Structure-Activity Relationship (SAR) Studies: Once an activity is confirmed, a focused research program would be needed to synthesize and test analogs. This would involve modifying the chlorophenyl and cyclohexyl groups to understand their contribution to activity and to improve potency and selectivity.

ADME-Tox Profiling: A significant hurdle for any new chemical entity is its absorption, distribution, metabolism, excretion (ADME), and toxicity profile. Early in vitro and in silico assessment of these properties would be essential to gauge the compound's drug-like potential.

Optimization of Physicochemical Properties: Further chemical modifications would likely be required to optimize properties such as solubility, metabolic stability, and cell permeability.

Table 3: Summary of Research Gaps and Methodologies

| Research Gap | Key Question(s) | Proposed Methodology |

|---|---|---|

| Lack of Biological Target Data | What are the primary and secondary biological targets of the compound? | High-throughput screening, affinity chromatography, thermal shift assays. |

| Undefined Structure-Activity Relationship (SAR) | Which structural features are essential for activity? How can potency and selectivity be improved? | Synthesis of chemical analogs, in vitro activity assays, computational docking studies. |

| Unknown Pharmacokinetic Profile | Is the compound orally bioavailable? How is it metabolized and cleared? | In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability), in vivo pharmacokinetic studies in animal models. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-N-cyclohexylacetamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- The compound is synthesized via isocyanide-based multicomponent reactions (MCRs) . A general procedure involves reacting 4-chlorophenylacetic acid derivatives with cyclohexylamine in the presence of catalysts (e.g., HCl or H₂SO₄) and solvents like ethanol or acetic acid .

- Key parameters : Temperature (60–80°C), molar ratios (1:1.2 for acid:amine), and reaction time (6–12 hours). Yields typically range from 46% to 57% but can be improved using microwave-assisted synthesis or flow chemistry .

- Data Table :

| Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| MCR | HCl | Ethanol | 46% | |

| MCR | H₂SO₄ | AcOH | 57% |

Q. How can researchers validate the purity and structural identity of 2-(4-chlorophenyl)-N-cyclohexylacetamide?

- Methodology :

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .

- HRMS for molecular weight verification (Calcd. for C₁₄H₁₈ClNO: 251.11; Found: 251.10 ± 0.01) .

- Crystallography : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 83.08° between acetamide and benzene planes in analogs) and hydrogen-bonding networks .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- In vitro assays : Antimicrobial (MIC against E. coli and S. aureus), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., COX-2 or kinase targets) .

- Dosage : Start with 10–100 µM concentrations; use DMSO as a solvent (<1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can synthetic byproducts or diastereomers be minimized during scale-up?

- Methodology :

- Isomer control : Use Lewis acids (e.g., BF₃·Et₂O) to catalyze cis/trans isomerization of intermediates, as demonstrated for related chlorophenyl-acetamide derivatives .

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to separate diastereomers .

- Data Contradiction : Some studies report higher yields with HCl catalysis, while others favor H₂SO₄. Cross-validate using TLC and GC-MS to identify side reactions (e.g., hydrolysis or dimerization) .

Q. What structure-activity relationships (SAR) can guide the design of more potent analogs?

- Methodology :

- Modify substituents : Replace the cyclohexyl group with substituted aryl rings (e.g., 4-methoxyphenyl) to enhance lipophilicity or target binding .

- Bioisosteres : Substitute the acetamide moiety with sulfonamide or urea groups to improve metabolic stability .

Q. How do crystallographic data inform solubility and formulation strategies?

- Methodology :

- Analyze hydrogen-bonding motifs (e.g., N–H⋯O interactions in crystal lattices) to predict solubility in polar solvents .

- Formulation : Use co-crystallization with cyclodextrins or PEGylation to enhance aqueous solubility for in vivo studies .

Methodological Best Practices

-

Safety Protocols :

-

Data Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.